molecular formula C22H17FN2O4 B2545360 2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922031-26-3

2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2545360
CAS RN: 922031-26-3
M. Wt: 392.386
InChI Key: GHNVODRQWJTKEP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN2O4 and its molecular weight is 392.386. The purity is usually 95%.
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Scientific Research Applications

Solid Support Synthesis

Research on dibenz[b,f]oxazepin-11(10H)-ones, which are structurally related to the compound of interest, highlights the use of solid support synthesis techniques. These methods are noted for their efficiency in assembling complex molecules, suggesting that similar approaches could be applicable for synthesizing the compound . The flexibility and high purity (>90%) of the final products from such syntheses are particularly noteworthy (Xiaohu Ouyang et al., 1999).

Antitumor Activity

Research involving glycine derivatives containing 5-fluorouracil, a compound known for its antitumor properties, demonstrates the potential biomedical applications of fluorinated compounds. While not directly related, this suggests avenues for exploring the antitumor mechanisms and activities of similar complex molecules, including the one of interest (Lan Yun-jun, 2011).

Anti-inflammatory Activity

Compounds with structures incorporating elements such as chloro, fluoro, and acetamide groups have been synthesized and tested for anti-inflammatory activity. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamide have shown significant anti-inflammatory effects, indicating the potential for the compound to be explored for similar biological activities (K. Sunder et al., 2013).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs reveal their potential in applications like dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and non-linear optical activity. This indicates a research direction into the optical and electronic properties of similar compounds, possibly including the one of interest (Y. Mary et al., 2020).

Synthesis of Radioligands

The synthesis of radioligands for imaging central norepinephrine transporters (NET) using structurally related compounds underscores the potential of the compound of interest in neuroscientific research and the development of diagnostic tools (M. Schou et al., 2006).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-13-6-8-20-17(10-13)25-22(27)15-11-14(7-9-18(15)29-20)24-21(26)12-28-19-5-3-2-4-16(19)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNVODRQWJTKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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